molecular formula C8H6BrN3O B1481760 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole CAS No. 2091717-91-6

4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole

Katalognummer: B1481760
CAS-Nummer: 2091717-91-6
Molekulargewicht: 240.06 g/mol
InChI-Schlüssel: AYLWZJBBLBGMJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole is a chemical compound that belongs to the class of isoxazoles, which are characterized by a five-membered ring containing one oxygen atom and one nitrogen atom

Wissenschaftliche Forschungsanwendungen

4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.

  • Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

Pyrimidines

are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in a wide range of biological activities . For example, pyrimidine derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Isoxazoles

are azoles with an oxygen atom next to the nitrogen. They are also a class of compounds that have been shown to have a wide range of biological activities .

The mechanism of action of a compound generally involves the compound binding to a target molecule in the body, such as a protein, and altering its activity, which can lead to a therapeutic effect .

The biochemical pathways affected by a compound are the series of chemical reactions in a cell that the compound influences. These pathways can lead to various physiological effects .

Pharmacokinetics

refers to how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion (ADME). These properties can greatly influence the drug’s therapeutic effect .

The result of action of a compound refers to the molecular and cellular effects of the compound’s action, which can include changes in cell signaling, gene expression, or cell survival .

Environmental factors

, such as temperature, pH, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The interaction between this compound and CDK2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition leads to the disruption of the cell cycle, which can be beneficial in the treatment of cancer .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by interfering with cell signaling pathways. Specifically, this compound affects the CDK2/cyclin A2 complex, leading to cell cycle arrest and subsequent apoptosis . Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the active site of CDK2, resulting in the inhibition of the enzyme’s activity. This binding is facilitated by the bromopyrimidine moiety, which interacts with key amino acid residues in the active site. Furthermore, this compound has been found to induce conformational changes in CDK2, enhancing its inhibitory effects . These interactions ultimately lead to alterations in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against CDK2 for extended periods. Degradation of this compound can occur under certain conditions, such as exposure to high temperatures or extreme pH levels . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in various tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDK2 and other biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments, enhancing its inhibitory effects on CDK2 and other enzymes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole typically involves the following steps:

  • Starting Materials: The synthesis begins with 6-bromopyrimidin-4-ol and 5-methylisoxazole as the starting materials.

  • Coupling Reaction: These two compounds are coupled using a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also encouraged to reduce the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole can undergo various types of chemical reactions, including:

  • Oxidation: The bromo-substituted pyrimidinyl group can be oxidized to form a corresponding pyrimidinyl oxide.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a pyrimidinyl derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as alkyl halides or aryl halides, along with a suitable base, are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyrimidinyl oxides

  • Reduction Products: Pyrimidinyl derivatives without the bromine atom

  • Substitution Products: Alkyl or aryl-substituted pyrimidinyl derivatives

Vergleich Mit ähnlichen Verbindungen

4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole can be compared with other similar compounds, such as:

  • 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole: Similar structure but with a chlorine atom instead of bromine.

  • 4-(6-Bromopyrimidin-4-yl)-3-methylisoxazole: Similar structure but with a different position of the methyl group.

  • 4-(6-Bromopyrimidin-4-yl)-isoxazole: Similar structure but without the methyl group.

These compounds may exhibit different reactivity and biological activities due to the variations in their structures

Eigenschaften

IUPAC Name

4-(6-bromopyrimidin-4-yl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c1-5-6(3-12-13-5)7-2-8(9)11-4-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLWZJBBLBGMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole
Reactant of Route 2
Reactant of Route 2
4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole
Reactant of Route 3
Reactant of Route 3
4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole
Reactant of Route 4
Reactant of Route 4
4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole
Reactant of Route 5
Reactant of Route 5
4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole
Reactant of Route 6
Reactant of Route 6
4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.